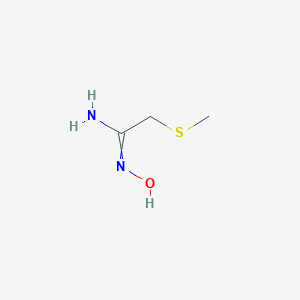

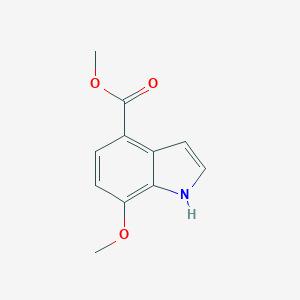

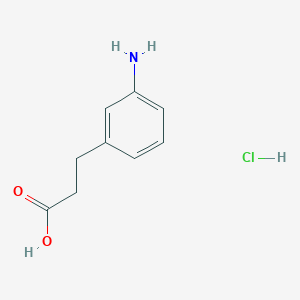

![molecular formula C10H17NO3 B168961 N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide CAS No. 147852-83-3](/img/structure/B168961.png)

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide

説明

N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide is a N-acyl-amino acid . It is a natural product found in Azospirillum lipoferum . It is also known as N-hexanoyl-L-Homoserine lactone .

Molecular Structure Analysis

The molecular formula of this compound is C10H17NO3 . The molecular weight is 199.25 g/mol . The IUPAC name is N - [ (3 S )-2-oxooxolan-3-yl]hexanamide . The InChI is InChI=1S/C10H17NO3/c1-2-3-4-5-9 (12)11-8-6-7-14-10 (8)13/h8H,2-7H2,1H3, (H,11,12)/t8-/m0/s1 . The InChIKey is ZJFKKPDLNLCPNP-QMMMGPOBSA-N . The Canonical SMILES is CCCCCC (=O)NC1CCOC1=O and the Isomeric SMILES is CCCCCC (=O)N [C@H]1CCOC1=O .Physical And Chemical Properties Analysis

The molecular weight of this compound is 199.25 g/mol . The XLogP3-AA is 1.5 .科学的研究の応用

Microbial Mediation in Environmental Contexts : A study highlights the role of microbial mediation in the transformation of sulfamethoxazole, a sulfonamide antibiotic, under denitrifying conditions. This process involves abiotic transformations with nitrogen species like nitric oxide (NO) and nitrite (NO2-), leading to the formation and retransformation of transformation products in the water cycle (Nödler, Licha, Barbieri, & Pérez, 2012).

Chemical Synthesis and Characterization : In another research, the synthesis of a darunavir analogue involving hexahydrofuro [2,3-b] furan was detailed. This synthesis, involving multiple steps, resulted in a compound with high optical purity and yield, demonstrating the importance of such compounds in pharmaceutical synthesis (Bommena, Rao Inti, Vysyaraju, Krishna, & Bethanabatla, 2015).

Development of Energetic Materials : A study focused on the assembly of diverse N-O building blocks, including 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, for high-performance energetic materials. These compounds exhibited high density, good thermal stability, and excellent detonation properties, indicating potential applications in energetic materials (Zhang & Shreeve, 2014).

Biological Activity and Polyketides : Research identified aryl-enclosed polyketides from a bacterium, which showed significant antioxidant activities and anti-inflammatory properties. This study underscores the potential of tetrahydrofuran derivatives in medicinal chemistry (Chakraborty, Rajan, & Francis, 2020).

Ceramides Extraction and Identification : A study on Helianthus annuus L. led to the isolation of new compounds including ceramides with diverse structures, showcasing the broad range of chemical diversity and potential applications of such compounds (Suo & Yang, 2014).

作用機序

Target of Action

C6-HSL is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria such as Echerichia and Salmonella . They are involved in a process known as quorum sensing, which is a method of cell-to-cell communication among bacteria .

Mode of Action

The mode of action of C6-HSL is primarily through its interaction with its targets in gram-negative bacteria. It regulates gene expression by acting as a signaling molecule in the quorum sensing system . Quorum sensing allows bacteria to monitor their population density and coordinate gene expression based on this density .

Biochemical Pathways

C6-HSL affects various biochemical pathways in gram-negative bacteria. As a quorum sensing molecule, it plays a crucial role in regulating various bacterial functions, including virulence, biofilm formation, and antibiotic production . The specific pathways affected can vary depending on the bacterial species and environmental conditions.

Result of Action

The result of C6-HSL’s action is the coordinated expression of specific genes in response to changes in bacterial population density. This can lead to changes in bacterial behavior, such as increased virulence or biofilm formation . In some cases, C6-HSL has been shown to suppress the development of lesions induced by plant pathogenic fungi .

Action Environment

The action of C6-HSL can be influenced by various environmental factors. For example, the presence of other bacteria, the availability of nutrients, and physical conditions like temperature and pH can all impact the effectiveness of quorum sensing and, therefore, the action of C6-HSL . Additionally, the presence of specific enzymes in the environment that can degrade AHLs can also influence the stability and efficacy of C6-HSL .

特性

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKKPDLNLCPNP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346642 | |

| Record name | N-Hexanoyl-L-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147852-83-3 | |

| Record name | N-Hexanoyl-L-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

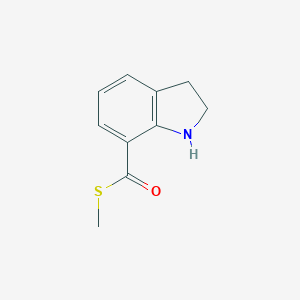

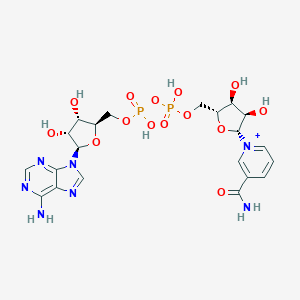

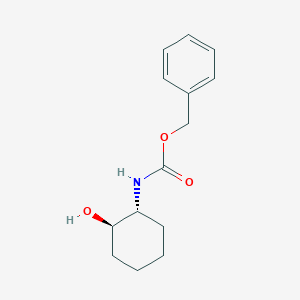

![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)

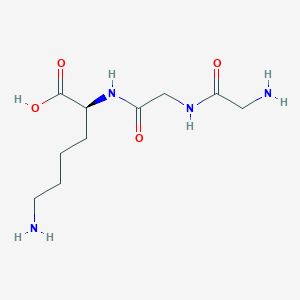

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)

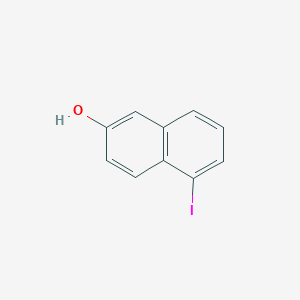

![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)